Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

描述

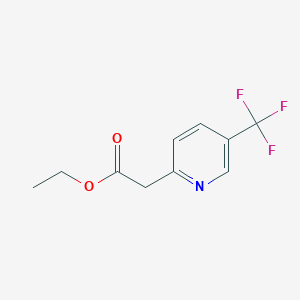

Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1189770-53-3) is a fluorinated pyridine derivative characterized by an ethyl acetate backbone linked to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. This compound is part of a broader class of trifluoromethyl-substituted heterocycles, which are widely utilized in pharmaceutical and agrochemical research due to the -CF₃ group’s ability to enhance metabolic stability, lipophilicity, and bioavailability .

属性

IUPAC Name |

ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)5-8-4-3-7(6-14-8)10(11,12)13/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOIELBPFXIBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl 2-cyanoacetate. The reaction proceeds through a condensation process followed by decarboxylation, reduction, and deprotection reactions . The optimized conditions for the reduction reaction include the use of nickel chloride and sodium borohydride in a 1:1:2 molar ratio. The deprotection reaction is carried out using hydrogen chloride in ethyl acetate solution, and the amidation reaction employs dichloromethane as the solvent and triethylamine as the proton scavenger at a temperature of 10-15°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters are carefully controlled to achieve consistent quality and minimize impurities.

化学反应分析

Types of Reactions

Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoromethyl group with other functional groups.

科学研究应用

Chemical Research Applications

Building Block in Organic Synthesis

Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity and stability, making it an ideal precursor for the development of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, such as nucleophilic substitutions and condensation reactions.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reactions | Various substituted derivatives |

| Condensation | Presence of aldehydes | Complex esters and amides |

| Reduction | Catalytic hydrogenation | Alcohols or amines |

Biological Research Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant biological activity. Studies have focused on its potential as an antimicrobial agent and its efficacy against various cancer cell lines. The trifluoromethyl group is known to enhance the lipophilicity of compounds, aiding their penetration through cellular membranes and increasing bioavailability.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the compound's ability to induce apoptosis via mitochondrial pathways, suggesting its potential as a lead compound in drug development.

Medicinal Chemistry Applications

Drug Development Precursor

The compound is being investigated as a precursor for novel drug candidates targeting specific enzymes or receptors involved in disease pathways. Its structural features allow for modifications that can lead to enhanced pharmacological profiles. Research is ongoing to explore its potential in treating conditions such as cancer and bacterial infections.

Table 2: Potential Drug Candidates Derived from this compound

| Drug Candidate Name | Target Disease | Mechanism of Action |

|---|---|---|

| Compound A | Cancer | Apoptosis induction |

| Compound B | Bacterial Infections | Inhibition of bacterial cell wall synthesis |

Industrial Applications

Material Science

In industry, this compound is utilized in the development of specialized materials, such as fluorinated polymers and coatings. The presence of the trifluoromethyl group imparts unique properties such as increased thermal stability and hydrophobicity, making these materials suitable for high-performance applications.

作用机制

The mechanism of action of Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

相似化合物的比较

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Substituent Effects on Reactivity The trifluoromethyl group (-CF₃) in this compound provides strong electron-withdrawing effects, stabilizing negative charges and influencing aromatic electrophilic substitution patterns. In contrast, cyano groups (e.g., in CAS 61352-54-3) enhance electrophilicity at the α-carbon, enabling nucleophilic attacks in synthetic pathways .

Solubility and Ionic Character The sodium salt derivative (CAS 1956366-39-4) exhibits higher aqueous solubility compared to the parent ethyl ester, making it suitable for intravenous formulations . Conversely, boronate esters (e.g., CAS 1639958-04-5) are lipophilic, favoring organic-phase reactions in cross-coupling chemistry .

Applications in Synthesis

- Thioether-linked compounds (e.g., CAS 339101-32-5) serve as intermediates for sulfonamide drugs, while dioxaborolane-containing analogues (CAS 1639958-04-5) are pivotal in synthesizing biaryl structures via Suzuki-Miyaura reactions .

- Carboxylate esters (e.g., CAS 128072-94-6) are often hydrolyzed to carboxylic acids for further derivatization, as demonstrated in patent EP 4 374 877 A2 .

Biological Activity

- Thiazole- and pyrimidine-containing derivatives (e.g., CAS 339101-32-5) show enhanced antimicrobial or kinase inhibitory activity due to their heterocyclic cores, which mimic natural nucleobases .

生物活性

Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring with a trifluoromethyl group at the 5-position, which enhances its lipophilicity and biological activity. The synthesis of this compound typically involves multi-step processes that utilize readily available precursors. Various synthetic routes have been reported, focusing on optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. This interaction can lead to various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates potential anticancer activity through mechanisms that may involve apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for developing targeted therapies.

Antimicrobial Activity

Recent studies have evaluated the antibacterial efficacy of this compound and its derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

| This compound | P. aeruginosa | 64 |

These results indicate that the compound possesses varying degrees of antibacterial activity, with S. aureus being particularly susceptible .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The following table presents the IC50 values for different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 20 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of trifluoromethylpyridine derivatives demonstrated that modifications at the pyridine ring significantly influenced antimicrobial activity. This compound showed enhanced efficacy against E. coli compared to its analogs lacking the trifluoromethyl group .

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant apoptosis observed in HeLa cells treated with concentrations above 10 µM .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate?

- Methodological Answer : A common approach involves hydrolysis of related esters under basic conditions. For example, sodium hydroxide in ethanol/water (1:1 v/v) at room temperature can hydrolyze trifluoromethylpyridinyl esters to carboxylic acids, followed by acid workup (1 N HCl) and extraction with ethyl acetate . LCMS (m/z 338 [M+H]⁺) is recommended for monitoring reaction progress and purity .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare chemical shifts with structurally similar compounds (e.g., 2-(5-chloropyridin-2-yl)acetic acid, δH 3.7–4.2 ppm for acetate protons) .

- Mass spectrometry : Exact mass analysis (e.g., 234.068076 g/mol for analogs) and fragmentation patterns .

- InChI Key validation : Cross-reference with PubChem’s computed identifiers (e.g., AUCKAGADUXSVKT-UHFFFAOYSA-N for related pyridinyl acetates) .

Q. What solvents and storage conditions are suitable for this compound?

- Methodological Answer : Ethanol/water mixtures are effective for reactions . For long-term storage, keep the compound as a neat oil at -20°C under inert atmosphere, following protocols for analogous esters (e.g., ethyl 2-phenylacetoacetate) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, enabling Pd-catalyzed C–H arylation. For example, Ir(III) complexes in 2-ethoxyethanol/water at elevated temperatures facilitate regioselective functionalization . Ligand selection (e.g., X-Phos) is critical for achieving >80% yields in α-arylation reactions .

Q. What strategies resolve contradictions in reported synthetic yields?

- Methodological Answer :

- Parameter optimization : Vary solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., 1–5 mol% Pd).

- Byproduct analysis : Use LCMS to identify intermediates (e.g., carboxylic acid derivatives from incomplete esterification) .

- Computational modeling : Compare activation energies for hydrolysis pathways using DFT calculations .

Q. Can this compound serve as a precursor for bioactive heterocycles?

- Methodological Answer : Yes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。